GSK2033

Description

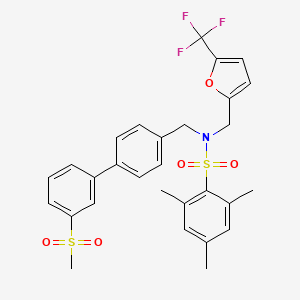

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]-N-[[5-(trifluoromethyl)furan-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F3NO5S2/c1-19-14-20(2)28(21(3)15-19)40(36,37)33(18-25-12-13-27(38-25)29(30,31)32)17-22-8-10-23(11-9-22)24-6-5-7-26(16-24)39(4,34)35/h5-16H,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOXOVKYGWBTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)C)CC4=CC=C(O4)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F3NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK2033: A Technical Guide to its Mechanism of Action as a Liver X Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2033 is a potent, cell-permeable antagonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in the regulation of lipid metabolism, inflammation, and cholesterol homeostasis. While initially investigated for its potential to modulate these pathways, extensive research has revealed a more complex pharmacological profile. This guide provides an in-depth analysis of the core mechanism of action of GSK2033, summarizing key quantitative data, detailing experimental protocols used in its characterization, and visualizing the relevant biological pathways. Evidence to date does not support a role for GSK2033 in the necroptosis pathway; its primary and well-documented activity is the antagonism of LXR.

Core Mechanism of Action: LXR Antagonism

GSK2033 functions as a direct antagonist of both LXRα and LXRβ. In its canonical pathway, LXR, upon activation by endogenous oxysterols, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. These target genes are central to reverse cholesterol transport and fatty acid synthesis.

GSK2033 disrupts this process by binding to the LXR ligand-binding domain, preventing the conformational changes necessary for coactivator recruitment and subsequent gene transcription. Furthermore, some studies indicate that GSK2033 can act as an inverse agonist, meaning it can suppress the basal transcriptional activity of LXR even in the absence of an agonist.[1] This inverse agonism is achieved through the recruitment of corepressor proteins to the LXR/RXR heterodimer, actively silencing gene expression.[1]

Promiscuous Activity

A critical aspect of GSK2033's pharmacological profile is its promiscuity.[1] In addition to its high affinity for LXRs, it has been shown to interact with a range of other nuclear receptors, including the glucocorticoid receptor, pregnane X receptor, and farnesoid X receptor.[1] This off-target activity can lead to complex and sometimes unexpected biological effects, particularly in in vivo models, and is a crucial consideration in the interpretation of experimental data.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of GSK2033's activity from various in vitro studies.

| Parameter | LXRα | LXRβ | Cell Line/System | Reference |

| IC₅₀ (LXRE-driven luciferase reporter) | 17 nM | 9 nM | HEK293 cells | |

| IC₅₀ (ABCA1-driven luciferase reporter) | 52 nM | 10 nM | HEK293 cells | |

| pIC₅₀ | 7.0 | 7.4 | Not Specified | |

| IC₅₀ (T0901317-induced activation) | 1.7 µM | 167 nM | Mouse Primary Hepatocytes | |

| IC₅₀ | 0.1 µM | 0.398 µM | Not Specified |

Key Experimental Protocols

Cell-Based Luciferase Reporter Assay for LXR Antagonism

This assay is fundamental to quantifying the antagonist potency of GSK2033.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency.

-

Plasmids:

-

An expression vector for full-length human LXRα or LXRβ.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an LXR Response Element (LXRE) (e.g., from the ABCA1 promoter).

-

A control plasmid, such as one expressing β-galactosidase, for normalization of transfection efficiency.

-

-

Methodology:

-

HEK293 cells are co-transfected with the LXR expression vector, the LXRE-luciferase reporter plasmid, and the control plasmid.

-

After a period of incubation to allow for protein expression, the cells are treated with a known LXR agonist (e.g., T0901317) to induce luciferase expression.

-

Concurrently, cells are co-treated with the LXR agonist and varying concentrations of GSK2033.

-

Following treatment, the cells are lysed, and luciferase activity is measured using a luminometer.

-

The IC₅₀ value is calculated as the concentration of GSK2033 that inhibits 50% of the agonist-induced luciferase activity.

-

-

Data Analysis: Luciferase values are normalized to the control (e.g., β-galactosidase) activity. The data is then plotted as a dose-response curve to determine the IC₅₀.

Gene Expression Analysis in HepG2 Cells

This protocol assesses the effect of GSK2033 on the expression of endogenous LXR target genes.

-

Cell Line: Human hepatoma (HepG2) cells are used as they endogenously express LXR and its target genes involved in lipid metabolism.

-

Methodology:

-

HepG2 cells are cultured to a suitable confluency.

-

The cells are then treated with GSK2033 at a specific concentration (e.g., 10 µM) for a defined period (e.g., 24 hours).

-

Following treatment, total RNA is extracted from the cells.

-

The RNA is then reverse-transcribed into cDNA.

-

Quantitative real-time PCR (qPCR) is performed using primers specific for LXR target genes such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c).

-

-

Data Analysis: The expression levels of the target genes are normalized to a housekeeping gene (e.g., GAPDH). The fold change in gene expression in GSK2033-treated cells is then calculated relative to vehicle-treated control cells.

In Vivo Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD)

This experimental setup evaluates the in vivo efficacy and pharmacological properties of GSK2033.

-

Animal Model: C57BL/6J mice fed a high-fat diet are a common model for inducing NAFLD.

-

Methodology:

-

Mice are placed on a high-fat diet for an extended period to induce obesity and hepatic steatosis.

-

A cohort of these mice is then treated with GSK2033, typically via intraperitoneal (i.p.) injection, at a specified dose (e.g., 30 mg/kg) and frequency (e.g., once daily) for several weeks.

-

A control group receives vehicle injections.

-

Throughout the study, physiological parameters such as body weight and food intake are monitored.

-

At the end of the treatment period, blood and liver tissue are collected.

-

-

Endpoints and Analysis:

-

Pharmacokinetics: Plasma and liver concentrations of GSK2033 are measured at different time points after administration to determine its bioavailability and tissue distribution.

-

Gene Expression: Hepatic expression of LXR target genes and inflammatory markers is analyzed by qPCR.

-

Histology: Liver sections are stained (e.g., with Oil Red O) to assess the degree of lipid accumulation (steatosis).

-

Biochemical Analysis: Plasma and hepatic triglyceride levels are quantified.

-

Visualizations

Caption: LXR signaling and the antagonistic action of GSK2033.

Caption: General experimental workflow for characterizing GSK2033.

Clinical Development Status

As of late 2025, there is no publicly available information from clinical trial registries indicating that GSK2033 has entered human clinical trials. It remains a compound primarily used for preclinical research to probe the biology of the Liver X Receptor.

References

GSK2033: An In-Depth Technical Guide to its LXR Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of GSK2033 as a Liver X Receptor (LXR) antagonist. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its activity, the experimental protocols used for its evaluation, and its place within the broader LXR signaling pathway.

Executive Summary

GSK2033 is a potent antagonist of both LXRα and LXRβ isoforms. It has been characterized as an inverse agonist, capable of suppressing the basal transcriptional activity of LXRs. This is achieved by promoting the recruitment of co-repressors to the LXR-RXR heterodimer on LXR response elements (LXREs) of target genes. While effective in cell-based assays at inhibiting the expression of LXR target genes involved in lipogenesis and cholesterol transport, in vivo studies have revealed a more complex pharmacological profile. GSK2033 exhibits significant promiscuity, interacting with a range of other nuclear receptors, which can lead to unexpected effects on gene expression in complex biological systems. This guide delves into the quantitative data defining its activity, the detailed methodologies for its characterization, and visual representations of the underlying biological and experimental frameworks.

Quantitative Data Summary

The antagonist activity of GSK2033 on LXRα and LXRβ has been quantified in various assays. The following tables summarize the key potency values.

Table 1: In Vitro Potency of GSK2033 on LXRα and LXRβ

| Assay Type | Target | Parameter | Value | Reference |

| Full-Length LXR Cotransfection Assay | LXRα | IC50 | 17 nM | [1] |

| Full-Length LXR Cotransfection Assay | LXRβ | IC50 | 9 nM | [1] |

| ABCA1-driven Luciferase Reporter Assay | LXRα | IC50 | 52 nM | [1] |

| ABCA1-driven Luciferase Reporter Assay | LXRβ | IC50 | 10 nM | [1] |

| LXR Antagonist Assay | LXRα | pIC50 | 7.0 | [2] |

| LXR Antagonist Assay | LXRβ | pIC50 | 7.4 |

Table 2: Off-Target Activity of GSK2033 on Other Nuclear Receptors

Data from a Gal4-LBD cotransfection assay in HEK293 cells with 10 μM GSK2033.

| Nuclear Receptor | Activity |

| RORγ | Activation |

| FXR | Activation |

| VDR | Activation |

| PXR | Activation |

| CAR | Activation |

| ERα | Activation |

| ERβ | Activation |

| GR | Activation |

| ERRβ | Activation |

| ERRγ | Activation |

| ERRα | Repression |

| PR | Repression |

LXR Signaling Pathway and GSK2033's Mechanism of Action

Liver X Receptors (LXRs) are nuclear receptors that play a critical role in regulating cholesterol, fatty acid, and glucose homeostasis. They function as ligand-activated transcription factors that form a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer binds to LXR Response Elements (LXREs) in the promoter regions of target genes.

In the absence of a ligand, the LXR/RXR heterodimer is often bound to co-repressor proteins, which inhibit gene transcription. Upon binding of an agonist (such as an oxysterol), a conformational change occurs, leading to the dissociation of co-repressors and the recruitment of co-activators. This complex then initiates the transcription of LXR target genes.

GSK2033 functions as an antagonist and inverse agonist. As an antagonist, it competes with agonists for binding to the LXR ligand-binding domain. As an inverse agonist, its binding not only blocks agonist activity but also actively promotes the recruitment of co-repressor proteins, leading to a suppression of basal LXR-mediated gene transcription.

Experimental Protocols

Luciferase Reporter Gene Assay

This assay is used to quantify the ability of GSK2033 to suppress LXR-mediated gene transcription.

Objective: To determine the IC50 value of GSK2033 for LXRα and LXRβ.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Expression vectors for full-length LXRα or LXRβ

-

Luciferase reporter vector containing an LXR response element (e.g., DR4 LXRE) or a target gene promoter (e.g., ABCA1 promoter)

-

Transfection reagent

-

GSK2033

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS.

-

Transfection: Co-transfect HEK293 cells with the LXR expression vector and the luciferase reporter vector using a suitable transfection reagent.

-

Treatment: After transfection, treat the cells with varying concentrations of GSK2033.

-

Incubation: Incubate the cells for 24 hours.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence data against the GSK2033 concentration and fit to a dose-response curve to determine the IC50 value.

Quantitative Real-Time PCR (qPCR)

This method is used to measure the effect of GSK2033 on the mRNA expression levels of LXR target genes.

Objective: To quantify the suppression of LXR target gene expression (e.g., FASN, SREBP1c) by GSK2033.

Materials:

-

HepG2 cells

-

Minimal Essential Medium (MEM)

-

FBS

-

GSK2033

-

RNA isolation kit (e.g., Qiagen RNeasy kit)

-

cDNA synthesis kit (e.g., iScript cDNA kit)

-

SYBR Green qPCR master mix

-

qPCR instrument (e.g., 7900HT Fast Real-Time PCR System)

-

Primers for target genes (e.g., FASN, SREBP1c) and a reference gene (e.g., Cyclophilin B)

Procedure:

-

Cell Culture and Treatment: Maintain HepG2 cells in MEM with 10% FBS and treat with GSK2033 for 24 hours.

-

RNA Isolation: Isolate total RNA from the treated cells.

-

cDNA Synthesis: Reverse transcribe the total RNA into cDNA.

-

qPCR: Perform qPCR using SYBR Green master mix and primers for the target and reference genes.

-

Data Analysis: Analyze the qPCR data using the ddCt method to determine the relative fold change in gene expression.

Co-regulator Recruitment Assay

This assay determines the ability of GSK2033 to influence the interaction between LXR and its co-regulator peptides (co-activators and co-repressors).

Objective: To demonstrate that GSK2033 promotes the recruitment of co-repressors and inhibits the recruitment of co-activators to the LXR ligand-binding domain (LBD).

Materials:

-

His-tagged LXR LBD

-

Biotinylated co-activator peptide (e.g., SRC1-2)

-

Biotinylated co-repressor peptide (e.g., NCoR2)

-

Streptavidin-coated beads

-

Fluorescently labeled anti-His antibody (e.g., PentaHis Alexa 532)

-

GSK2033 and a reference LXR agonist (e.g., T0901317)

-

Assay buffer (e.g., PBS/BSA)

-

Luminex or similar bead-based detection system

Procedure:

-

Peptide Coupling: Couple the biotinylated co-regulator peptides to streptavidin-coated beads.

-

LXR-Antibody Incubation: Incubate the His-tagged LXR LBD with the fluorescently labeled anti-His antibody.

-

Assay Assembly: In a microplate, combine the peptide-coupled beads, the LXR-antibody complex, and either GSK2033 or the reference agonist at various concentrations.

-

Incubation: Allow the interaction to proceed for 3 hours at room temperature.

-

Detection: Read the plate using a Luminex system to quantify the amount of LXR LBD bound to the beads.

-

Data Analysis: Analyze the data to determine the effect of GSK2033 on the recruitment of co-activator and co-repressor peptides compared to the reference agonist and vehicle control.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This biophysical assay can be used to assess the direct binding of GSK2033 to the LXR protein and its effect on protein stability.

Objective: To determine if GSK2033 binding alters the thermal stability of the LXR protein.

Materials:

-

Purified LXR protein

-

SYPRO Orange dye

-

GSK2033

-

Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

-

Real-time PCR instrument with a thermal ramping capability

Procedure:

-

Reaction Setup: In a qPCR plate, prepare reactions containing the purified LXR protein, SYPRO Orange dye, and either GSK2033 at various concentrations or a vehicle control.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and subject it to a temperature gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

-

Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye in real-time as the temperature increases. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed during unfolding.

-

Data Analysis: Plot the fluorescence intensity against temperature to generate a melting curve. The midpoint of the transition, the melting temperature (Tm), is determined from the peak of the first derivative of the curve. A shift in the Tm in the presence of GSK2033 indicates a change in protein stability upon binding.

Conclusion and Future Directions

GSK2033 is a valuable tool compound for studying the role of LXR in various biological processes. Its characterization as a potent LXR antagonist and inverse agonist is well-supported by in vitro data. However, its promiscuous activity on other nuclear receptors highlights the importance of careful target validation and selectivity profiling in drug development. Future research may focus on developing more selective LXR antagonists to dissect the specific roles of LXRα and LXRβ in health and disease, and to explore their therapeutic potential without the confounding off-target effects observed with GSK2033. The experimental protocols and data presented in this guide provide a solid foundation for such future investigations.

References

GSK2033: A Technical Guide to its Target Receptor Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: GSK2033 is a synthetic small molecule initially identified as a potent, cell-active antagonist of the Liver X Receptors (LXRα and LXRβ).[1][2] It functions as an inverse agonist, meaning it not only blocks the effects of LXR agonists but also suppresses the basal transcriptional activity of the receptors.[1] This is achieved by preventing the recruitment of coactivator proteins and promoting the recruitment of corepressor complexes to LXR target gene promoters.[1] While GSK2033 has proven to be a valuable tool for studying LXR biology in cell-based models, subsequent investigations have revealed a significant degree of promiscuity.[1] It interacts with a number of other nuclear receptors, which can lead to unexpected and complex biological outcomes in vivo, complicating its use as a specific LXR-targeting agent. This guide provides a detailed overview of GSK2033's target receptor profile, its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.

Quantitative Receptor Profile

The inhibitory activity of GSK2033 has been quantified across various cell-based assays. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values for its primary targets, LXRα and LXRβ.

Table 1: GSK2033 IC₅₀ Values for Liver X Receptors (LXRs)

| Receptor Isoform | Assay System | Reporter/Promoter | IC₅₀ Value | Reference |

| LXRα | HEK293 Cells | LXRE-driven Luciferase | 17 nM | |

| LXRβ | HEK293 Cells | LXRE-driven Luciferase | 9 nM | |

| LXRα | HEK293 Cells | ABCA1 Promoter Luciferase | 52 nM | |

| LXRβ | HEK293 Cells | ABCA1 Promoter Luciferase | 11 nM | |

| LXRα | HEK293 Cells (Full-Length) | Not Specified | 310 nM | |

| LXRβ | HEK293 Cells (Full-Length) | Not Specified | 83 nM | |

| LXRα | Mouse Primary Hepatocytes | GAL4-LXRα | 1.7 µM | |

| LXRβ | Mouse Primary Hepatocytes | GAL4-LXRβ | 167 nM | |

| LXRα | Transactivation Assay | Not Specified | 0.1 µM | |

| LXRβ | Transactivation Assay | Not Specified | 0.398 µM |

Table 2: Off-Target Activity Profile of GSK2033

While primarily characterized as an LXR antagonist, GSK2033 exhibits significant promiscuous activity, interacting with several other nuclear receptors. This off-target binding is a critical consideration for interpreting experimental results.

| Off-Target Receptor | Observed Effect | Assay System | Reference |

| Glucocorticoid Receptor (GR) | Activation | Gal4-LBD Cotransfection | |

| Pregnane X Receptor (PXR) | Activation | Gal4-LBD Cotransfection | |

| Farnesoid X Receptor (FXR) | Activation | Gal4-LBD Cotransfection | |

| Estrogen-related Receptor α (ERRα) | Repression | Gal4-LBD Cotransfection | |

| Progesterone Receptor (PR) | Repression | Gal4-LBD Cotransfection | |

| Retinoid X Receptor α (RXRα) | Binding | Nuclear Receptor Profiling | |

| Estrogen Receptor α (ERα) | Binding | Nuclear Receptor Profiling | |

| Estrogen Receptor β (ERβ) | Binding | Nuclear Receptor Profiling | |

| Retinoic acid-related orphan receptor γ (RORγ) | Binding | Nuclear Receptor Profiling |

Core Mechanism of Action: LXR Inverse Agonism

Liver X Receptors are transcription factors that form a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR complex binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes.

-

In the presence of an agonist (e.g., oxysterols), the LXR/RXR complex undergoes a conformational change that facilitates the recruitment of coactivator proteins, leading to the initiation of gene transcription. Key target genes include those involved in cholesterol efflux and lipid metabolism, such as ABCA1, ABCG1, and SREBP-1c.

-

GSK2033 acts as an inverse agonist. It binds to LXR and induces a conformation that actively recruits corepressor proteins (e.g., NCoR). This corepressor complex actively suppresses the basal (constitutive) transcription of LXR target genes. GSK2033 was shown to suppress the expression of well-characterized LXR target genes like fatty acid synthase (FASN) and sterol regulatory binding protein 1c (SREBP1c) in HepG2 cells.

Signaling Pathway Diagram

Caption: LXR signaling pathway showing agonist activation versus GSK2033 inverse agonism.

Experimental Protocols

The characterization of GSK2033's receptor profile relies on several key in vitro assays.

Cell-Based Cotransfection Luciferase Reporter Assay

This assay is fundamental for determining the functional potency (IC₅₀) of compounds like GSK2033 on nuclear receptor activity.

-

Principle: HEK293 or HepG2 cells are transiently transfected with two plasmids: one expressing the full-length nuclear receptor (e.g., LXRα) and a second "reporter" plasmid containing a luciferase gene under the control of a promoter with specific response elements (e.g., LXREs). Receptor activation or repression by a compound leads to a corresponding change in luciferase expression, which is measured as light output.

-

Methodology:

-

Cell Culture & Transfection: HEK293 cells are cultured in appropriate media and seeded into multi-well plates.

-

Cells are cotransfected with an expression vector for LXRα or LXRβ and a luciferase reporter vector driven by either a DR4 LXRE or a native promoter like ABCA1.

-

Compound Treatment: Following transfection, cells are treated with a dose-response curve of GSK2033, typically in the presence of a known LXR agonist to measure antagonism or alone to measure inverse agonism.

-

Lysis & Luminescence Reading: After an incubation period (e.g., 24 hours), cells are lysed. The luciferase substrate is added to the lysate, and the resulting luminescence is quantified using a luminometer.

-

Data Analysis: Luminescence values are normalized to a control (e.g., β-galactosidase expression or total protein). IC₅₀ curves are generated by plotting the normalized reporter activity against the logarithm of the compound concentration.

-

Workflow: Luciferase Reporter Assay

Caption: Workflow for a typical cotransfection luciferase reporter assay.

Coactivator/Corepressor Recruitment FRET/BRET Assay

These assays directly measure the ability of a ligand to promote or disrupt the interaction between a nuclear receptor and its coregulator proteins.

-

Principle: Assays like FRET (Förster Resonance Energy Transfer) or BRET (Bioluminescence Resonance Energy Transfer) are used. The LXR Ligand Binding Domain (LBD) is tagged with a donor fluorophore/luciferase, and a coregulator peptide (e.g., a fragment of SRC1 or NCoR) is tagged with an acceptor fluorophore. When the two proteins interact, the donor and acceptor are brought into close proximity, allowing energy transfer to occur, which generates a measurable signal.

-

Methodology (Example based on Bio-Plex assay):

-

Reagent Preparation: His-tagged LXR-LBDs are prepared. Coactivator (e.g., SRC1 NR box) or corepressor (e.g., NCoR CoRNR box) peptides are conjugated to fluorescent beads.

-

Incubation: The LXR-LBD is incubated with an antibody in a 96-well plate.

-

Compound & Peptide Addition: The peptide-bead conjugates and various concentrations of GSK2033 (or a control agonist like T0901317) are added to the wells.

-

Interaction: The plate is incubated for several hours to allow for LXR-peptide interaction to reach equilibrium.

-

Detection: The plate is read using a system like the Bio-Plex 200, which uses xMAP technology to quantify the interaction on the beads.

-

Data Analysis: An increase in signal indicates recruitment, while a decrease indicates displacement. GSK2033 was shown to suppress the recruitment of the SRC1 coactivator peptide and induce the recruitment of the NCoR corepressor peptide to LXR.

-

Workflow: Coregulator Recruitment Assay

Caption: Generalized workflow for a coregulator recruitment assay.

References

The Discovery and Synthesis of GSK2033: A Technical Guide for Researchers

An In-depth Examination of a Potent Liver X Receptor Antagonist

GSK2033 is a potent and cell-active antagonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in the regulation of lipid metabolism and inflammation. Its discovery and characterization have provided valuable insights into the therapeutic potential and challenges of targeting LXR. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of GSK2033, tailored for researchers, scientists, and drug development professionals.

Discovery of GSK2033

GSK2033 was identified through a high-throughput screening (HTS) campaign that sought to discover novel ligands for LXR.[1][2][3] The screening of a diverse chemical library led to the identification of a tertiary sulfonamide scaffold as a promising starting point for optimization.[1][2]

Lead Optimization and Structure-Activity Relationship (SAR)

Initial hits from the HTS were subjected to an iterative process of chemical synthesis and biological testing to improve their potency and drug-like properties. This lead optimization effort focused on modifying different regions of the tertiary sulfonamide scaffold to understand the structure-activity relationships (SAR). Key insights from the SAR studies of this series include the importance of the biphenyl-methylsulfonyl and trifluoromethyl-furanyl moieties for potent LXR antagonism.

Synthesis of GSK2033

The chemical synthesis of GSK2033, chemically named 2,4,6-trimethyl-N-[[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]methyl]-N-[[5-(trifluoromethyl)-2-furanyl]methyl]benzenesulfonamide, involves a multi-step process. The detailed experimental protocol for the synthesis is outlined below.

Experimental Protocol: Synthesis of GSK2033

Materials and Reagents:

-

(3'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)methanamine

-

5-(Trifluoromethyl)-2-furaldehyde

-

Sodium triacetoxyborohydride

-

2,4,6-Trimethylbenzenesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Sodium sulfate

-

Silica gel for column chromatography

Step 1: Reductive Amination

-

To a solution of (3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)methanamine in dichloromethane, add 5-(trifluoromethyl)-2-furaldehyde.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride in portions and continue stirring at room temperature overnight.

-

Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the secondary amine intermediate.

Step 2: Sulfonylation

-

Dissolve the secondary amine intermediate from Step 1 in dichloromethane and cool the solution to 0 °C.

-

Add triethylamine, followed by the dropwise addition of a solution of 2,4,6-trimethylbenzenesulfonyl chloride in dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield GSK2033 as a solid.

Biological Activity and Mechanism of Action

GSK2033 is a potent antagonist of both LXRα and LXRβ isoforms. It functions as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist. The primary mechanism of action involves the recruitment of corepressor proteins to the LXR, leading to the suppression of LXR target gene transcription.

Quantitative Data on Biological Activity

The biological activity of GSK2033 has been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Assay Type | Receptor | IC50 (nM) | pIC50 (M) | Reference |

| LXRα Cotransfection Assay | LXRα | 17 | 7.77 | |

| LXRβ Cotransfection Assay | LXRβ | 9 | 8.05 | |

| ABCA1 Reporter Assay (LXRα) | LXRα | 52 | 7.28 | |

| ABCA1 Reporter Assay (LXRβ) | LXRβ | 10 | 8.00 | |

| LXR Antagonist Assay | LXR | N/A | 7.5 |

| Pharmacokinetic Parameter | Value | Species | Dosing Route | Reference |

| Plasma Concentration (0-8h) | 50-250 nM | Mouse | i.p. (30 mg/kg) |

Experimental Protocols for Biological Assays

Detailed methodologies for the key experiments cited in the characterization of GSK2033 are provided below.

LXR Cotransfection and Luciferase Reporter Gene Assay

This assay is used to determine the potency of compounds to inhibit LXR activity.

Cell Culture and Transfection:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Seed cells into 96-well plates.

-

Transfect cells with expression plasmids for full-length LXRα or LXRβ, a luciferase reporter plasmid containing LXR response elements (LXREs), and a control plasmid (e.g., Renilla luciferase) for normalization.

Compound Treatment and Luciferase Assay:

-

After 24 hours of transfection, treat the cells with varying concentrations of GSK2033 or a vehicle control.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate IC50 values by fitting the dose-response curves using a non-linear regression model.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure to determine the plasma concentration of GSK2033 over time.

Animal Dosing and Sample Collection:

-

Administer GSK2033 to mice via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.

-

Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8 hours) post-injection.

-

Process the blood samples to obtain plasma.

Sample Analysis:

-

Extract GSK2033 from the plasma samples using a suitable organic solvent.

-

Analyze the extracted samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of GSK2033.

-

Plot the plasma concentration of GSK2033 versus time to determine the pharmacokinetic profile.

Signaling Pathways and Experimental Workflows

Visual representations of the LXR signaling pathway and a typical experimental workflow for characterizing LXR antagonists are provided below using the DOT language for Graphviz.

Caption: LXR signaling pathway and the antagonistic action of GSK2033.

References

The Dual-Faceted Role of GSK2033 in Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2033, a potent antagonist of the Liver X Receptors (LXRs), has emerged as a significant modulator of metabolic pathways. While initially investigated for its role in lipid metabolism and inflammation, its influence on glucose homeostasis is a subject of growing interest, particularly in the context of glucocorticoid-induced hyperglycemia. This technical guide provides an in-depth analysis of the current understanding of GSK2033's effects on glucose metabolism, presenting key quantitative data, detailed experimental methodologies, and elucidated signaling pathways. The evidence suggests that GSK2033's primary impact on glucose homeostasis is indirect, through the modulation of glucocorticoid receptor signaling and its promiscuous interactions with other nuclear receptors, rather than a direct, independent regulation of glucose uptake or insulin signaling.

Introduction

Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and carbohydrate metabolism[1]. While LXR agonists have been shown to have anti-diabetic properties, their therapeutic potential is often hampered by the induction of hepatic steatosis[1]. This has led to the exploration of LXR antagonists, such as GSK2033, as potential therapeutic agents. GSK2033 has been identified as a potent LXR antagonist with inverse agonist properties, capable of suppressing the basal transcription of LXR target genes[1]. However, its characterization has also revealed a promiscuous binding profile, interacting with other nuclear receptors, which complicates the interpretation of its biological effects[1].

This guide will focus on the specific role of GSK2033 in glucose homeostasis, with a particular emphasis on its ability to counteract the diabetogenic effects of glucocorticoids.

Quantitative Data on GSK2033's Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of GSK2033 on parameters related to glucose homeostasis.

Table 1: In Vitro Potency of GSK2033 as an LXR Antagonist

| Parameter | LXRα | LXRβ | Cell Line | Reference |

| IC50 (nM) | 17 | 9 | HEK293 | [1] |

| IC50 (nM) | 52 | 10 | HEK293 (ABCA1 reporter) | |

| IC50 (µM) | 1.7 | 0.167 | Mouse Primary Hepatocytes |

Table 2: Effects of GSK2033 on Glucocorticoid-Induced Metabolic Changes in Lxrα-/- Mice

| Parameter | Vehicle | Dexamethasone (DEX) | DEX + GSK2033 | Reference |

| Plasma Glucose (mg/dL) | 150 ± 10 | 180 ± 15 | 160 ± 12 | |

| Plasma Insulin (ng/mL) | 0.5 ± 0.1 | 1.5 ± 0.3 | 1.4 ± 0.2 | |

| Hepatic Triglycerides (mg/g liver) | 10 ± 2 | 15 ± 2.5 | 10 ± 1.8 | |

| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Note: GSK2033 co-administration showed a trend towards lower glucose but did not significantly reduce the DEX-induced hyperinsulinemia. However, it completely reversed the hepatic steatosis. |

Table 3: Effect of GSK2033 on Glucocorticoid-Induced Gene Expression in Lxrα-/- Mouse Liver

| Gene | Treatment | Fold Change vs. Vehicle | Reference |

| Pepck | DEX | ~3.5 | |

| DEX + GSK2033 | ~1.5 | ||

| G6pc | DEX | ~2.0 | |

| DEX + GSK2033 | ~2.0 | ||

| *Note: GSK2033 significantly suppressed the DEX-mediated induction of Pepck but not G6pc. |

Signaling Pathways

The primary mechanism by which GSK2033 influences glucose homeostasis, based on current literature, is through the modulation of glucocorticoid receptor (GR) activity on the promoters of gluconeogenic genes.

Caption: GSK2033 modulates glucocorticoid-induced gluconeogenesis.

The promiscuous nature of GSK2033 suggests that it may influence glucose homeostasis through other, less-defined pathways by interacting with various other nuclear receptors.

Caption: Promiscuous activity of GSK2033 on various nuclear receptors.

Experimental Protocols

In Vivo Assessment of GSK2033 on Glucocorticoid-Induced Metabolic Changes

-

Animal Model: Male Lxrα-/- mice on a C57BL/6J background, 8-10 weeks of age.

-

Acclimatization: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum for at least one week prior to the experiment.

-

Treatment Groups:

-

Vehicle control (e.g., corn oil, intraperitoneal injection, i.p.).

-

Dexamethasone (DEX) (5 mg/kg, i.p., twice daily).

-

DEX (5 mg/kg, i.p., twice daily) + GSK2033 (40 mg/kg, oral gavage, once daily).

-

-

Treatment Duration: 5 days.

-

Sample Collection:

-

On day 5, following a 4-hour fast, blood is collected via retro-orbital sinus or cardiac puncture for plasma glucose and insulin measurements.

-

Livers are harvested, weighed, and snap-frozen in liquid nitrogen for subsequent triglyceride content and gene expression analysis.

-

-

Biochemical Analysis:

-

Plasma glucose is measured using a commercial glucose oxidase-based assay.

-

Plasma insulin is determined using a mouse insulin ELISA kit.

-

Hepatic triglycerides are extracted and quantified using a colorimetric assay.

-

-

Gene Expression Analysis:

-

Total RNA is isolated from liver tissue using a suitable RNA extraction kit.

-

cDNA is synthesized from 1-2 µg of total RNA.

-

Quantitative real-time PCR (qPCR) is performed using gene-specific primers for Pepck, G6pc, and a housekeeping gene (e.g., Gapdh) for normalization.

-

Cell-Based LXR Antagonism Assay

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Plasmids:

-

Expression vectors for full-length human LXRα or LXRβ.

-

A luciferase reporter plasmid containing LXR response elements (LXREs) upstream of the luciferase gene (e.g., pGL3-LXREx3-TK-Luc).

-

A β-galactosidase expression vector for transfection efficiency normalization.

-

-

Transfection: Cells are seeded in 24-well plates and co-transfected with the LXR expression vector, the luciferase reporter plasmid, and the β-galactosidase vector using a suitable transfection reagent.

-

Treatment: 24 hours post-transfection, cells are treated with a range of concentrations of GSK2033 in the presence of a known LXR agonist (e.g., T0901317) to determine the IC50 value. A vehicle control is also included.

-

Luciferase Assay: After 16-24 hours of treatment, cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured to normalize for transfection efficiency.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of agonist-induced luciferase activity against the log concentration of GSK2033.

Discussion and Future Directions

The available evidence strongly indicates that GSK2033's primary influence on glucose homeostasis is not as a direct regulator but as a modulator of other signaling pathways, most notably the glucocorticoid receptor pathway. Its ability to attenuate DEX-induced Pepck expression and hepatic steatosis highlights its potential as a therapeutic agent to mitigate the adverse metabolic side effects of glucocorticoid therapy.

However, the promiscuous nature of GSK2033 is a significant concern for its development as a targeted therapeutic. The off-target effects on other nuclear receptors could lead to unforeseen consequences and complicate the interpretation of its in vivo effects. In a mouse model of non-alcoholic fatty liver disease, GSK2033 unexpectedly induced the expression of lipogenic genes, a finding contrary to its in vitro profile as an LXR inverse agonist. This underscores the importance of thorough in vivo characterization of any LXR antagonist.

Future research should focus on several key areas:

-

Direct Effects on Glucose Homeostasis: Studies are needed to evaluate the effects of GSK2033 on glucose tolerance and insulin sensitivity in standard models of type 2 diabetes (e.g., diet-induced obese mice or db/db mice) in the absence of glucocorticoid treatment.

-

Elucidation of Off-Target Effects: A comprehensive analysis of the off-target interactions of GSK2033 and their contribution to its overall metabolic effects is crucial.

-

Development of More Specific LXR Antagonists: The development of LXR antagonists with higher specificity for LXRα or LXRβ and minimal off-target activity would be a significant advancement in the field.

Conclusion

GSK2033 is a valuable research tool for dissecting the role of LXR in metabolism. Its ability to counteract certain diabetogenic effects of glucocorticoids is a promising avenue for further investigation. However, its promiscuous activity necessitates a cautious interpretation of its effects and highlights the need for the development of more specific LXR modulators for therapeutic applications in metabolic diseases. The current body of evidence does not support a primary, direct role for GSK2033 in the regulation of glucose homeostasis independent of its interaction with other signaling pathways.

References

GSK2033: An In-Depth Technical Guide on its Effects on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2033 is a potent small molecule inhibitor primarily characterized as a Liver X Receptor (LXR) antagonist with inverse agonist properties. Its effects on gene expression are predominantly mediated through the modulation of LXR activity, impacting pathways involved in lipid metabolism and inflammation. However, it is crucial to note that GSK2033 exhibits significant promiscuity, interacting with a range of other nuclear receptors, which can lead to complex and sometimes contradictory effects on gene expression in different experimental models. This guide provides a comprehensive overview of the known effects of GSK2033 on gene expression, details the experimental protocols used for its characterization, and presents its signaling interactions through visual diagrams. Based on current scientific literature, there is no direct evidence to suggest that GSK2033 modulates gene expression through the RIPK1 signaling pathway.

Core Mechanism of Action: LXR Antagonism and Inverse Agonism

GSK2033 functions as a potent antagonist of both LXRα and LXRβ isoforms[1]. In cell-based assays, it effectively inhibits the transcriptional activity of LXRs with IC50 values in the nanomolar range[2]. Its mechanism involves suppressing the basal transcription of LXR target genes by promoting the recruitment of corepressors, such as NCoR, to the LXR-RXR heterodimer on LXR response elements (LXREs) in the DNA. This inverse agonist activity leads to the downregulation of genes involved in cholesterol efflux and lipogenesis.

Signaling Pathway of GSK2033 as an LXR Inverse Agonist

The following diagram illustrates the mechanism by which GSK2033 inhibits LXR-mediated gene expression.

Caption: GSK2033-mediated LXR inverse agonism.

Effects on Gene Expression: Quantitative Data

The impact of GSK2033 on gene expression has been quantified in various cell lines and in vivo models. The following tables summarize these findings.

Table 1: In Vitro Effects of GSK2033 on LXR Target Gene Expression

| Cell Line | Treatment | Target Gene | Effect on Expression | Fold Change / % Inhibition | Reference |

| HepG2 | 10 µM GSK2033 (24h) | FASN | Suppression | Significant (p < 0.05) | [2] |

| HepG2 | 10 µM GSK2033 (24h) | SREBP1c | Suppression | Significant (p < 0.05) | [2] |

| THP-1 | 1 µM GSK2033 + 2.5 µg/ml 27OHChol (48h) | LXRα | Inhibition of induced expression | Significant (p < 0.001) | [3] |

| THP-1 | 1 µM GSK2033 + 1 µM TO901317 (48h) | LXRα | Inhibition of induced expression | Significant (p < 0.001) | |

| THP-1 | 1 µM GSK2033 + 2.5 µg/ml 27OHChol (48h) | ABCA1 | Inhibition of induced expression | Significant (p < 0.05) | |

| THP-1 | 1 µM GSK2033 + 1 µM TO901317 (48h) | ABCA1 | Inhibition of induced expression | Significant (p < 0.001) | |

| Human Monocytes | 2.5 µM GSK2033 + 20 µg/mL oxLDL (24h) | LXRα, LXRβ, ABCA1, ABCG1, SREBP1, FASN | Inhibition of oxLDL-induced upregulation | Significant (p < 0.05 to p < 0.001) |

Table 2: In Vivo Effects of GSK2033 on Gene Expression in a Mouse Model of NAFLD

| Tissue | Treatment | Target Gene | Effect on Expression | Fold Change / % Increase | Reference |

| Liver | 30 mg/kg GSK2033 daily (1 month) | Fasn | Induction | Significant (p < 0.05) | |

| Liver | 30 mg/kg GSK2033 daily (1 month) | SREBF1 | Induction | Significant (p < 0.05) | |

| Liver | 30 mg/kg GSK2033 daily (1 month) | TNFα | Trend towards increase | Not significant |

These contrasting in vitro and in vivo results highlight the complexity of GSK2033's effects, likely due to its promiscuous targeting of other nuclear receptors in a complex biological system.

Promiscuous Activity and Off-Target Effects

A critical aspect of GSK2033 is its promiscuity. In addition to LXR, it has been shown to interact with a variety of other nuclear receptors, including the glucocorticoid receptor, pregnane X receptor, and farnesoid X receptor. This off-target activity can significantly influence metabolic gene expression profiles and may explain the unexpected in vivo effects observed, such as the induction of lipogenic genes.

The Question of RIPK1 Signaling

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator of inflammation and cell death pathways, including apoptosis and necroptosis. Its kinase activity is a target for the treatment of inflammatory diseases. While GlaxoSmithKline has developed RIPK1 inhibitors such as GSK2982772, a comprehensive review of the scientific literature reveals no direct evidence of GSK2033 interacting with or modulating the RIPK1 signaling pathway. The effects of GSK2033 on inflammatory gene expression appear to be primarily mediated through its action on LXRs and other nuclear receptors.

Overview of the RIPK1 Signaling Pathway

The following diagram provides a simplified overview of the RIPK1 signaling pathway, which is not known to be a direct target of GSK2033.

Caption: Simplified RIPK1 signaling pathways.

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of GSK2033.

Cell Culture and Transfection Assays

-

Cell Lines: HEK293 and HepG2 cells are commonly used.

-

Transfection: Cells are co-transfected with plasmids for LXRα or LXRβ, along with a luciferase reporter construct driven by an LXRE or the ABCA1 promoter.

-

Treatment: Cells are treated with varying concentrations of GSK2033 for a specified period (e.g., 24 hours).

-

Luciferase Assay: Luciferase activity is measured to quantify the effect of GSK2033 on LXR-mediated transcription.

Quantitative Real-Time PCR (qPCR)

-

Cell Treatment: HepG2 or THP-1 cells are treated with GSK2033, often in the presence or absence of an LXR agonist (e.g., T0901317) or other stimuli (e.g., 27OHChol, oxLDL).

-

RNA Extraction and cDNA Synthesis: Total RNA is isolated from the cells and reverse-transcribed into cDNA.

-

qPCR Analysis: The expression levels of target genes (e.g., FASN, SREBP1c, ABCA1, LXRα) are quantified using specific primers and a qPCR system. Gene expression is typically normalized to a housekeeping gene.

In Vivo Animal Studies

-

Animal Model: A common model is the C57BL/6J mouse model of non-alcoholic fatty liver disease (NAFLD) induced by a high-fat diet.

-

Drug Administration: GSK2033 is administered, for example, by intraperitoneal injection at a specific dose (e.g., 30 mg/kg) for a defined period (e.g., one month).

-

Tissue Collection and Analysis: At the end of the treatment period, liver tissue is collected for gene expression analysis by qPCR. Plasma and hepatic lipid content may also be analyzed.

Experimental Workflow for In Vitro Gene Expression Analysis

The following diagram outlines a typical workflow for assessing the in vitro effects of GSK2033 on gene expression.

Caption: Workflow for in vitro gene expression analysis.

Conclusion and Future Directions

GSK2033 is a valuable tool for studying LXR biology, particularly for its potent antagonist and inverse agonist activities that lead to the suppression of LXR target genes in vitro. However, its promiscuous nature complicates the interpretation of in vivo data and necessitates careful consideration of off-target effects. Researchers and drug development professionals should be aware of these dual characteristics when utilizing GSK2033. While the user's interest in RIPK1 is noted, the current body of scientific literature does not support a direct role for GSK2033 in this signaling pathway. Future research could explore potential indirect connections between LXR modulation by GSK2033 and inflammatory pathways that may intersect with RIPK1 signaling, although this remains speculative at present. For direct investigation of RIPK1-mediated gene expression, specific RIPK1 inhibitors should be employed.

References

- 1. The interaction between RIPK1 and FADD controls perinatal lethality and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | Small molecule inhibitor binds RIPK1, RIPK3 [reactome.org]

GSK2033 in Non-Alcoholic Fatty Liver Disease: A Preclinical Paradox

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2033, a potent Liver X Receptor (LXR) antagonist and inverse agonist, initially presented a promising therapeutic profile for non-alcoholic fatty liver disease (NAFLD). In vitro studies demonstrated its efficacy in suppressing LXR-mediated lipogenic gene expression in human liver cell lines. However, subsequent preclinical evaluation in a diet-induced obese (DIO) mouse model of NAFLD revealed a paradoxical and unfavorable outcome. Contrary to expectations, GSK2033 failed to ameliorate hepatic steatosis and, unexpectedly, induced the expression of key lipogenic enzymes in the liver. This in vivo activity has been attributed to the compound's significant promiscuity, with off-target engagement of several other nuclear receptors that play a role in hepatic metabolism. This guide provides a comprehensive overview of the preclinical data for GSK2033 in the context of NAFLD, detailing its mechanism of action, the divergent in vitro and in vivo findings, and the critical lessons learned regarding its lack of target specificity.

Introduction to GSK2033 and the Liver X Receptor (LXR)

The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as critical regulators of cholesterol, fatty acid, and glucose homeostasis.[1] They form heterodimers with the Retinoid X Receptor (RXR) and, upon activation by oxysterols, bind to LXR response elements (LXREs) in the promoter regions of target genes.[1] While LXR agonists have shown anti-atherosclerotic and anti-diabetic effects, their clinical development has been hampered by their potent induction of hepatic de novo lipogenesis, leading to hypertriglyceridemia and hepatic steatosis.[1]

Consequently, LXR antagonists or inverse agonists have been pursued as a therapeutic strategy for NAFLD, with the hypothesis that they would suppress hepatic lipogenesis. GSK2033 emerged as a synthetic LXR antagonist/inverse agonist.[1] This document synthesizes the key preclinical findings for GSK2033, highlighting the disparity between its anticipated and observed effects in NAFLD models.

Quantitative Data Presentation

The following tables summarize the key quantitative data from in vitro and in vivo studies of GSK2033.

Table 1: In Vitro Activity of GSK2033

| Assay Type | Cell Line | Target | Metric | Value | Reference |

| Luciferase Reporter Assay | HEK293 | LXRα | IC₅₀ | 17 nM | [1] |

| Luciferase Reporter Assay | HEK293 | LXRβ | IC₅₀ | 9 nM | |

| ABCA1 Promoter Luciferase Assay | HEK293 | LXRα | IC₅₀ | 52 nM | |

| ABCA1 Promoter Luciferase Assay | HEK293 | LXRβ | IC₅₀ | 10 nM | |

| Gene Expression (qPCR) | HepG2 | FASN | Result | Suppressed | |

| Gene Expression (qPCR) | HepG2 | SREBP1c | Result | Suppressed |

Table 2: In Vivo Effects of GSK2033 in a Mouse Model of NAFLD

| Parameter | Model | Treatment | Outcome | Reference |

| Hepatic Steatosis | Diet-Induced Obese (DIO) C57BL/6 Mice | 30 mg/kg/day (i.p.) for 1 month | No effect on hepatic triglycerides | |

| Plasma Triglycerides | Diet-Induced Obese (DIO) C57BL/6 Mice | 30 mg/kg/day (i.p.) for 1 month | No effect | |

| Hepatic Gene Expression | Diet-Induced Obese (DIO) C57BL/6 Mice | 30 mg/kg/day (i.p.) for 1 month | Fasn expression significantly increased | |

| Hepatic Gene Expression | Diet-Induced Obese (DIO) C57BL/6 Mice | 30 mg/kg/day (i.p.) for 1 month | Srebf1 expression significantly increased | |

| Hepatic Gene Expression | Diet-Induced Obese (DIO) C57BL/6 Mice | 30 mg/kg/day (i.p.) for 1 month | Scd-1 expression showed a trend towards repression | |

| Pro-inflammatory Cytokine | Diet-Induced Obese (DIO) C57BL/6 Mice | 30 mg/kg/day (i.p.) for 1 month | TNFα expression showed a non-significant trend towards increase |

Table 3: Pharmacokinetic Profile of GSK2033 in Mice

| Route of Administration | Dose | Parameter | Time Point | Value | Reference |

| Intraperitoneal (i.p.) | 30 mg/kg | Plasma Concentration | 0-8 hours | 50-250 nM | |

| Intraperitoneal (i.p.) | 30 mg/kg | Liver Concentration | 4 hours | ~15 µM |

Experimental Protocols

In Vitro Assays

Cell Lines:

-

HEK293 cells were utilized for cotransfection and luciferase reporter assays.

-

HepG2 cells , a human hepatoma cell line, were used for assessing the expression of endogenous LXR target genes.

Luciferase Reporter Assays: HEK293 cells were transiently transfected with expression vectors for full-length LXRα or LXRβ, along with a luciferase reporter plasmid driven by either a generic LXR response element (LXRE) or the specific ABCA1 promoter. Following transfection, cells were treated with varying concentrations of GSK2033. Luciferase activity was measured to determine the dose-dependent suppression of basal LXR transcriptional activity, from which IC₅₀ values were calculated.

Quantitative Real-Time PCR (qPCR): HepG2 cells were treated with 10 µM GSK2033 for 24 hours. Total RNA was then isolated, reverse-transcribed into cDNA, and subjected to qPCR analysis to quantify the relative mRNA expression levels of LXR target genes, specifically Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c).

In Vivo NAFLD Model

Animal Model: 21-week-old male C57BL/6 diet-induced obese (DIO) mice were used as a model of NAFLD.

Dosing Regimen: Mice were administered GSK2033 once daily via intraperitoneal (i.p.) injection at a dose of 30 mg/kg for one month.

Sample Collection and Analysis: Following the treatment period, liver and plasma samples were collected.

-

Gene Expression Analysis: Liver tissue was processed for RNA extraction and subsequent qPCR analysis to measure the expression of lipogenic genes (Fasn, Srebf1, Scd-1) and inflammatory markers (TNFα).

-

Triglyceride Measurement: Hepatic and plasma triglyceride levels were quantified to assess the effect on steatosis and dyslipidemia.

Pharmacokinetic Studies: A single i.p. injection of GSK2033 (30 mg/kg) was administered to mice. Plasma and liver samples were collected over a time course of 8 hours to determine the concentration of the compound, ensuring adequate tissue exposure.

Signaling Pathways and Experimental Workflows

Intended vs. Actual Signaling Pathway of GSK2033 in Hepatocytes

The following diagram illustrates the intended mechanism of action of an LXR antagonist versus the actual, promiscuous activity observed with GSK2033 in the in vivo NAFLD model.

Experimental Workflow for In Vivo NAFLD Study

This diagram outlines the workflow of the key preclinical study that evaluated GSK2033 in a mouse model of NAFLD.

Discussion and Conclusion

The preclinical evaluation of GSK2033 for NAFLD serves as a critical case study in drug development, illustrating the potential for divergence between in vitro and in vivo results. While GSK2033 performed as an effective LXR inverse agonist in cell-based assays by suppressing the transcription of lipogenic genes, it failed to translate to efficacy in a relevant animal model of NAFLD.

The reason for this failure lies in the compound's lack of specificity. Further investigation revealed that GSK2033 is promiscuous, targeting a number of other nuclear receptors expressed in the liver, including the glucocorticoid receptor (GR), pregnane X receptor (PXR), and farnesoid X receptor (FXR). The activation of these other receptors can profoundly alter hepatic metabolic gene expression, overriding the intended LXR antagonism and leading to the observed pro-lipogenic phenotype.

References

GSK2033: A Technical Guide to its Core Function and Implications in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2033 is a potent small molecule initially characterized as a Liver X Receptor (LXR) antagonist. LXRs, comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in the transcriptional regulation of lipid metabolism and inflammation. While GSK2033 effectively antagonizes LXR activity, subsequent studies have revealed a more complex pharmacological profile, including off-target effects on other nuclear receptors. This promiscuity complicates the interpretation of its biological effects. This technical guide provides an in-depth analysis of GSK2033, focusing on its mechanism of action as an LXR antagonist, its broader nuclear receptor activity, and its modulatory effects on key inflammatory pathways. We will explore the direct consequences of LXR antagonism on inflammatory gene expression and delve into a potential indirect mechanism by which GSK2033 may influence RIPK1-dependent necroptotic pathways through the intricate crosstalk between LXR and Toll-like receptor (TLR) signaling. This document synthesizes quantitative data, details experimental methodologies, and provides visual representations of the underlying signaling networks to serve as a comprehensive resource for researchers in the field.

GSK2033: Mechanism of Action as a Liver X Receptor Antagonist

GSK2033 functions as an antagonist and inverse agonist of both LXRα and LXRβ isoforms. It competitively binds to the ligand-binding domain of LXRs, preventing the recruitment of coactivators and, in some cases, promoting the recruitment of corepressors to LXR target gene promoters. This leads to the suppression of LXR-mediated gene transcription.

Quantitative Activity of GSK2033 on LXR

The potency of GSK2033 has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for both LXR isoforms.

| Assay Type | LXR Isoform | IC50 (nM) | Reference |

| Full-length LXR cotransfection assay | LXRα | 17 | [1] |

| LXRβ | 9 | [1] | |

| ABCA1-driven luciferase reporter assay | LXRα | 52 | [1] |

| LXRβ | 10 | [1] | |

| LXR transactivation assay | LXRα | 100 | |

| LXRβ | 398 |

pIC50 Values:

-

LXRα: 7.0[1]

-

LXRβ: 7.4

LXR Signaling Pathway

LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of their target genes. In the absence of an agonist, the LXR/RXR heterodimer is often bound to corepressor proteins, inhibiting gene transcription. Upon agonist binding, a conformational change leads to the dissociation of corepressors and recruitment of coactivators, initiating transcription of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), fatty acid synthesis (e.g., SREBF1, FASN), and inflammation. GSK2033 blocks this activation.

Promiscuous Nature of GSK2033: Off-Target Effects

A critical aspect of GSK2033's pharmacology is its lack of specificity. It has been shown to interact with a variety of other nuclear receptors, acting as an agonist for some and an antagonist for others. This promiscuity is essential to consider when interpreting experimental results, as the observed phenotype may be a composite of on-target LXR antagonism and off-target effects.

Nuclear Receptor Specificity Profile

In a Gal4-LBD co-transfection assay, GSK2033 (at 10 µM) was shown to modulate the activity of several nuclear receptors.

| Nuclear Receptor | Effect of GSK2033 |

| RORγ | Activation |

| FXR | Activation |

| VDR | Activation |

| PXR | Activation |

| CAR | Activation |

| ERα | Activation |

| ERβ | Activation |

| GR | Activation |

| ERRβ | Activation |

| ERRγ | Activation |

| ERRα | Repression |

| PR | Repression |

Data summarized from Griffett K, et al. (2016).

This broad activity profile, particularly its agonistic effects on receptors like PXR and FXR which are also involved in lipid metabolism and inflammation, can lead to complex and sometimes counterintuitive in vivo outcomes.

GSK2033 and Inflammatory Pathways

The role of GSK2033 in inflammation is primarily mediated through its effects on LXR, a known regulator of immune responses. However, its off-target activities and the intricate crosstalk between signaling pathways suggest more complex immunomodulatory functions.

Direct Effects on Cytokine Expression via LXR Antagonism

LXR activation is generally associated with anti-inflammatory effects, in part through the transrepression of NF-κB signaling. Consequently, antagonism of LXR by GSK2033 can lead to a pro-inflammatory phenotype in certain contexts. In human macrophages, inhibition of LXR with GSK2033 resulted in a heightened secretion of the pro-inflammatory cytokines IL-6 and TNF-α.

Indirect Modulation of Necroptosis via LXR-TLR Crosstalk

While a direct interaction between GSK2033 and the core components of the necroptosis pathway (RIPK1, RIPK3, MLKL) has not been reported, an indirect link can be postulated through the established crosstalk between LXR and Toll-like receptor 4 (TLR4) signaling.

The LXR-TLR4 Signaling Axis:

There is a bidirectional antagonism between LXR and TLR4 signaling pathways.

-

TLR4 activation inhibits LXR: Activation of TLR4 by lipopolysaccharide (LPS) can inhibit the expression of LXR target genes. This is mediated, at least in part, by the transcription factor IRF3, which is downstream of the TRIF-dependent TLR4 signaling pathway.

-

LXR activation inhibits TLR4 signaling: Conversely, LXR agonists can suppress TLR4-induced inflammatory responses by inhibiting NF-κB and MAPK signaling.

Proposed Indirect Mechanism of GSK2033 on Necroptosis:

By antagonizing LXR, GSK2033 may relieve the LXR-mediated suppression of TLR4 signaling. This could potentially sensitize cells to TLR4-induced downstream pathways, including RIPK1-dependent necroptosis. TLR4 activation can lead to the formation of a TRIF-dependent complex that includes RIPK1, which, under conditions of caspase-8 inhibition, can lead to the assembly of the necrosome and execution of necroptosis.

References

GSK2033 in Atherosclerosis Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2033 is a potent and selective antagonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in the transcriptional regulation of lipid metabolism and inflammation. In the context of atherosclerosis, a chronic inflammatory disease characterized by lipid accumulation in the arterial wall, the modulation of LXR activity presents a compelling therapeutic strategy. This technical guide provides a comprehensive overview of GSK2033's mechanism of action, its application in preclinical atherosclerosis research, and a summary of the available quantitative data. We delve into detailed experimental protocols and present visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of its utility and limitations.

Introduction to GSK2033

GSK2033 is a synthetic compound identified as a potent antagonist of both LXRα and LXRβ isoforms. LXRs function as cholesterol sensors, and their activation leads to the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). By promoting the efflux of cholesterol from macrophages, LXR activation is generally considered anti-atherogenic. Conversely, LXR antagonism by compounds like GSK2033 is a valuable tool for elucidating the physiological roles of LXR in disease processes and for studying the consequences of LXR pathway inhibition.

It is crucial to distinguish GSK2033 from other similarly named research compounds. Notably, GSK'547 is a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and has also been studied in the context of atherosclerosis, focusing on the role of necroptosis and inflammation. This guide will focus exclusively on GSK2033 as an LXR antagonist.

Mechanism of Action in Atherosclerosis

GSK2033 exerts its effects by competitively binding to the ligand-binding domain of LXRα and LXRβ, thereby preventing the recruitment of coactivator proteins necessary for gene transcription. The primary mechanism by which GSK2033 is relevant to atherosclerosis research is through its modulation of LXR-dependent pathways in macrophages, key cells in the formation of atherosclerotic plaques.

LXR Signaling Pathway in Macrophages

The LXR signaling pathway is central to maintaining cholesterol homeostasis and modulating inflammatory responses within macrophages.

By antagonizing LXR, GSK2033 is expected to:

-

Inhibit Reverse Cholesterol Transport: GSK2033 blocks the LXR-dependent upregulation of ABCA1 and ABCG1, leading to decreased cholesterol efflux from macrophages. This can result in the accumulation of cholesterol within these cells.

-

Promote Foam Cell Formation: The inhibition of cholesterol efflux contributes to the transformation of macrophages into lipid-laden foam cells, a hallmark of early atherosclerotic lesions.

-

Potentially Increase Inflammation: LXR activation can transrepress the expression of pro-inflammatory genes. Therefore, LXR antagonism by GSK2033 may lead to an increased inflammatory response in macrophages.

Promiscuous Activity of GSK2033

An important consideration in the use of GSK2033 is its documented promiscuous activity. Studies have shown that GSK2033 can interact with other nuclear receptors, which could lead to off-target effects and complicate the interpretation of experimental results.[1] This highlights the need for careful experimental design and the use of appropriate controls when using GSK2033 as a chemical probe.

Quantitative Data from Preclinical Studies

Direct quantitative data on the effects of GSK2033 in in vivo atherosclerosis models are limited. However, in vitro studies provide valuable insights into its cellular effects.

Table 1: In Vitro Effects of GSK2033 on Macrophage Foam Cell Formation

| Cell Line | Treatment | Concentration | Outcome | Reference |

| RAW264.7 | ox-LDL (100 µg/ml) + GSK2033 | 10 µM | Greatly promoted the formation of foam cells (cholesteryl ester/cholesterol > 50%) | [2] |

Table 2: In Vitro Effects of GSK2033 on Gene Expression in Macrophages

| Cell Line | Treatment | Concentration | Target Gene | Effect | Reference |

| RAW264.7 | GSK2033 | 10 µM | LXRα | Decreased expression | [2] |

| THP-1 | 27-Hydroxycholesterol + GSK2033 | Not specified | LXRα, ABCA1 | Complete inhibition of induced transcription | [3] |

| THP-1 | 27-Hydroxycholesterol + GSK2033 | Not specified | CCL3, CXCL8 | Suppressed induced transcription | [3] |

| THP-1 | 27-Hydroxycholesterol + GSK2033 | Not specified | TNF-α | Further induced expression |

Note: The unexpected induction of TNF-α in the presence of GSK2033 in THP-1 cells highlights the complex and potentially context-dependent effects of LXR antagonism on inflammatory gene expression.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible application of GSK2033 in atherosclerosis research.

In Vitro Macrophage Foam Cell Formation Assay

This protocol describes a general method for inducing foam cell formation in RAW264.7 macrophages and can be adapted for studying the effects of GSK2033.

Materials:

-

RAW264.7 macrophage cell line

-

Culture medium (e.g., DMEM with 10% FBS)

-

Oxidized LDL (ox-LDL)

-

GSK2033

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (4%)

-

Oil Red O staining solution

-

Microscope with imaging software

-

Spectrophotometer (for quantification)

Procedure:

-

Seed RAW264.7 cells in 24-well plates and culture until they reach approximately 80% confluency.

-

Prepare treatment media containing ox-LDL at a final concentration of 50-100 µg/ml. For the experimental group, add GSK2033 to the desired final concentration (e.g., 10 µM). Include appropriate vehicle controls.

-

Remove the culture medium from the cells and add the treatment media. Incubate for 24 hours.

-

After incubation, aspirate the media and wash the cells gently with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Wash the cells with PBS and then stain with Oil Red O solution for 30-60 minutes.

-

Wash the cells with water to remove excess stain.

-

Visualize the lipid droplets within the cells using a microscope. Foam cells will appear red due to the stained lipid droplets.

-

For quantification, the Oil Red O stain can be eluted from the cells using isopropanol, and the absorbance can be measured with a spectrophotometer.

In Vivo Atherosclerosis Studies in ApoE-/- Mice

Apolipoprotein E-deficient (ApoE-/-) mice are a widely used model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.

Materials:

-

ApoE-/- mice

-

High-fat or Western-type diet

-

GSK2033

-

Vehicle for administration (e.g., corn oil, carboxymethylcellulose)

-

Surgical tools for dissection

-

Perfusion buffer (e.g., PBS with heparin)

-

Fixative (e.g., 4% paraformaldehyde)

-

Oil Red O staining solution for en face analysis

-

Reagents for histology and immunohistochemistry (e.g., hematoxylin and eosin, antibodies against macrophage markers like CD68)

Procedure:

-

Acquire ApoE-/- mice at a suitable age (e.g., 8 weeks).

-

Acclimatize the mice and then start them on a high-fat or Western-type diet to induce atherosclerosis.

-

Divide the mice into control (vehicle) and treatment (GSK2033) groups.

-

Administer GSK2033 at the desired dose and route (e.g., oral gavage, mixed in the diet).

-

Monitor the health of the animals, including body weight and food intake, throughout the study.

-

At specified time points, collect blood samples via retro-orbital or tail vein bleeding to analyze plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides) and inflammatory markers.

-

At the end of the study period (e.g., after 12-16 weeks of treatment), euthanize the mice.

-

Perfuse the circulatory system with PBS followed by a fixative.

-

Carefully dissect the aorta from the heart to the iliac bifurcation.

-

For en face analysis, open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich lesions. Quantify the lesion area as a percentage of the total aortic surface area.

-

For histological analysis, embed the aortic root in OCT compound, cryosection, and stain with hematoxylin and eosin to assess plaque morphology and size. Perform immunohistochemistry to identify and quantify plaque components such as macrophages (e.g., using an anti-CD68 antibody).

Conclusion and Future Directions

GSK2033 serves as a critical research tool for investigating the role of LXR signaling in the pathogenesis of atherosclerosis. The available in vitro data consistently demonstrate its ability to antagonize LXR, leading to increased foam cell formation, a key initiating event in atherogenesis. However, the lack of comprehensive in vivo studies specifically investigating the impact of GSK2033 on atherosclerotic plaque development in mouse models represents a significant knowledge gap.

Future research should focus on conducting detailed in vivo studies using atherosclerosis-prone mouse models to quantify the effects of GSK2033 on plaque size and composition, lipid profiles, and systemic and local inflammatory markers. Furthermore, given its known promiscuity, studies aimed at elucidating the off-target effects of GSK2033 in the cardiovascular system are warranted to ensure the accurate interpretation of experimental findings. A deeper understanding of the consequences of LXR antagonism with specific and well-characterized tools like GSK2033 will be invaluable for validating LXR as a therapeutic target and for the development of novel anti-atherosclerotic therapies.

References

- 1. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-atherosclerotic effects of LXRα agonist through induced conversion of M1 macrophage to M2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 27-Hydroxycholesterol induces macrophage gene expression via LXR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays with GSK2033

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2033 is a well-characterized small molecule that functions as a potent antagonist and inverse agonist of the Liver X Receptors (LXRα and LXRβ).[1][2] LXRs are nuclear receptors that play a critical role in the transcriptional regulation of lipid metabolism, inflammation, and cholesterol homeostasis.[3][4] As an inverse agonist, GSK2033 can suppress the basal activity of LXRs, leading to the recruitment of corepressors and subsequent downregulation of LXR target gene expression.[1]

These application notes provide detailed protocols for a range of in vitro cell-based assays to characterize the activity of GSK2033. The assays covered include LXR reporter gene assays, analysis of LXR target gene expression, cell viability assays, and cytokine production profiling. It is important to note that while GSK2033 is a potent LXR antagonist, it has also been shown to be promiscuous, interacting with other nuclear receptors at higher concentrations. Therefore, careful dose-response studies and counter-screening are recommended for a thorough characterization.